Cefcapene pivoxil hydrochloride

概要

説明

セフカペン ピボキシル 塩酸塩は、第3世代セファロスポリン系抗生物質です。 これは、腸上皮の酵素によって急速に加水分解されて活性代謝産物であるセフカペンを生成するエステル型の経口セフェム系抗生物質です 。 この化合物は、グラム陽性菌とグラム陰性菌の両方に対して幅広い抗菌活性を示します 。 セフカペン ピボキシル 塩酸塩は、もともと日本塩野義製薬株式会社によって開発され、1997年に日本でフロモックスという商品名で最初に販売されました .

準備方法

合成ルートと反応条件

セフカペン ピボキシル 塩酸塩の調製には、いくつかのステップが関与します。

最初の反応: ある化合物をピリジンに撹拌して溶解し、メタンスルホニルクロリドを加えます。

中間体の形成: 中間体は、プロリンとジイソプロピルアミン存在下で7-ACA(7-アミノセファロスポラン酸)と反応して別の中間体を生成します.

さらなる反応: この中間体は、炭酸カリウムとクロロスルホニルイソシアネートとさらに反応して、その後の中間体を生成します.

最終段階: 最終中間体は、リン酸カリウムと酢酸銅の存在下、ジメチルホルムアミド(DMF)中でヨードメチルピバレートと反応します。

工業的製造方法

セフカペン ピボキシル 塩酸塩の工業的製造は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 このプロセスには、収率を最大化し、副生成物を最小限に抑えるために、反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類

セフカペン ピボキシル 塩酸塩は、以下を含むさまざまな化学反応を起こします。

加水分解: セフカペン ピボキシル 塩酸塩のエステル結合は、腸上皮の酵素によって加水分解され、活性代謝産物であるセフカペンが生成されます.

酸化と還元: 他のセファロスポリンと同様に、セフカペン ピボキシル 塩酸塩は、特定の条件下で酸化と還元反応を起こす可能性があります.

一般的な試薬と条件

加水分解: 腸上皮の酵素エステラーゼ。

酸化: 過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物

セフカペン ピボキシル 塩酸塩の加水分解によって生成される主な生成物は、活性代謝産物であるセフカペンです .

科学研究への応用

セフカペン ピボキシル 塩酸塩は、科学研究にいくつかの用途があります。

科学的研究の応用

Microbiological Applications

Cefcapene pivoxil hydrochloride is primarily utilized in microbiological research for antimicrobial susceptibility testing against a wide range of bacteria. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Susceptibility Testing

- Mechanism of Action : CPHM acts by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. Upon hydrolysis, it converts to the active compound cefcapene, which exhibits potent antibacterial properties .

- Resistance Studies : Research has shown that some bacteria develop resistance mechanisms, such as producing beta-lactamase enzymes. Cefcapene has been evaluated for its stability against these enzymes, demonstrating effectiveness as an inactivator for class C beta-lactamases .

Specific Case Studies

- A study assessed the susceptibility of 27 bacterial strains isolated from periapical periodontitis lesions. Results indicated that biofilm formation significantly decreased the susceptibility of these strains to cefcapene, highlighting the importance of considering biofilm-related resistance in clinical settings .

Clinical Applications

This compound has been explored for its potential in treating various infections and conditions.

Treatment of Palmoplantar Pustulosis

- Clinical Observations : A notable application of CPHM is in the treatment of palmoplantar pustulosis (PPP), a chronic skin condition characterized by pustular eruptions on the palms and soles. In a case series, patients with PPP and associated pustulotic arthro-osteitis showed significant improvement after treatment with this compound, particularly when previous treatments with macrolides were ineffective .

- Mechanism : The antibiotic's anti-inflammatory properties may contribute to its efficacy in treating PPP, suggesting a dual role beyond its antibacterial activity.

Pharmacokinetics and Bioavailability

This compound's bioavailability is influenced by its solubility characteristics. It is not water-soluble but can be converted into a soluble form through esterification processes. In vitro studies using Caco-2 cell models have demonstrated that the compound's absorption can be predicted accurately, which is essential for understanding its pharmacokinetics in humans .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Antimicrobial Susceptibility Testing | Effective against a broad spectrum of bacteria; stability against beta-lactamases noted |

| Treatment of PPP | Significant improvement observed in clinical cases; effective where other treatments failed |

| Pharmacokinetics | Absorption predicted using Caco-2 models; influenced by solubility |

作用機序

セフカペン ピボキシル 塩酸塩は、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。 これは、細菌細胞壁のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の完全性にとって不可欠なプロセスです 。 これにより、細菌細胞の溶解と死が起こります .

類似化合物の比較

セフカペン ピボキシル 塩酸塩は、セフチトレンやセフィキシムなどの他の第3世代セファロスポリンに似ています。 しかし、セフカペン ピボキシル 塩酸塩は、これらの化合物とは異なる独自の特性を持っています。

セフチトレン: セフカペン ピボキシル 塩酸塩と同様に、セフチトレンは、幅広い抗菌活性を示す第3世代セファロスポリンです。

セフィキシム: 別の第3世代セファロスポリンであるセフィキシムは、さまざまな細菌感染症の治療に使用されますが、セフカペン ピボキシル 塩酸塩とは異なる活性のスペクトルを持っています.

類似化合物のリスト

- セフチトレン

- セフィキシム

- セフトリアキソン

- セフォタキシム

セフカペン ピボキシル 塩酸塩のユニークなエステル型構造と幅広い抗菌活性は、抗生物質分野において貴重な化合物となっています。

類似化合物との比較

Cefcapene pivoxil hydrochloride is similar to other third-generation cephalosporins such as cefditoren and cefixime. it has unique properties that distinguish it from these compounds:

Cefditoren: Like this compound, cefditoren is a third-generation cephalosporin with a broad spectrum of antibacterial activity.

List of Similar Compounds

- Cefditoren

- Cefixime

- Ceftriaxone

- Cefotaxime

This compound’s unique ester-type structure and broad-spectrum antibacterial activity make it a valuable compound in the field of antibiotics.

生物活性

Cefcapene pivoxil hydrochloride (CFPN-PI) is a third-generation cephalosporin antibiotic notable for its broad-spectrum antibacterial activity. This article explores the biological activity of CFPN-PI, focusing on its pharmacological properties, clinical implications, and case studies that highlight its effects.

Overview of this compound

Cefcapene pivoxil is the pivalate ester prodrug form of cefcapene, designed for oral administration. It exhibits a wide range of antibacterial activity against both gram-positive and gram-negative bacteria, making it effective in treating various infections. The drug is particularly noted for its stability against certain β-lactamases, which enhances its efficacy against resistant bacterial strains .

Pharmacological Properties

Mechanism of Action:

Cefcapene pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in actively dividing bacteria.

Spectrum of Activity:

- Gram-positive bacteria: Effective against Streptococcus pneumoniae and Staphylococcus aureus.

- Gram-negative bacteria: Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.

- Resistance: CFPN-PI shows resistance to certain β-lactamases, enhancing its utility in treating resistant infections .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of CFPN-PI in treating infections such as urinary tract infections and respiratory tract infections. A study involving patients with soft stool or diarrhea showed a recovery ratio of 30.1% for drug absorption, indicating good bioavailability. The clinical efficacy was rated as effective in 87.5% of cases without significant adverse reactions .

Case Studies

Case Study 1: Hypoglycemia Induced by Cefcapene Pivoxil

An 87-year-old male developed severe non-ketotic hypoglycemia after a 7-day course of CFPN-PI. Despite treatment with levocarnitine, the patient experienced persistent mild hypoglycemia attributed to hypocarnitinemia induced by the antibiotic. Further investigation revealed subclinical ACTH deficiency contributing to his condition. This case highlights the importance of monitoring metabolic parameters in elderly patients receiving CFPN-PI .

Case Study 2: Hyperglycemia Following Antibiotic Treatment

Another case involved a diabetic patient who developed severe hyperglycemia after administration of CFPN-PI. The patient's glycemic control deteriorated significantly during treatment, necessitating insulin therapy. This case underlines the potential impact of CFPN-PI on glucose metabolism and the need for careful monitoring in patients with pre-existing conditions .

Safety Profile

CFPN-PI has been generally well-tolerated in clinical settings. Adverse effects reported include gastrointestinal disturbances such as diarrhea and nausea; however, these are common with many antibiotics. No serious adverse reactions were noted in studies involving patients with various underlying health conditions .

Comparative Analysis of this compound

The following table summarizes key pharmacological data on CFPN-PI compared to other antibiotics:

| Antibiotic | Type | Effective Against | Bioavailability | Common Side Effects |

|---|---|---|---|---|

| This compound | Cephalosporin | Gram-positive & Gram-negative bacteria | ~30% | Diarrhea, nausea |

| Amoxicillin | Penicillin | Gram-positive bacteria | ~90% | Rash, diarrhea |

| Ciprofloxacin | Fluoroquinolone | Gram-negative bacteria | ~70% | Nausea, dizziness |

特性

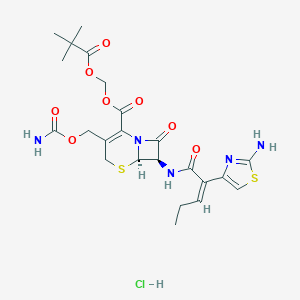

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRUJYOAKQQR-CQZSJNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048582 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-23-7 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。